molecular formula C8H7ClFNO B1580425 N-(3-Chloro-4-fluorophenyl)acetamide CAS No. 877-90-7

N-(3-Chloro-4-fluorophenyl)acetamide

Cat. No. B1580425
CAS RN: 877-90-7
M. Wt: 187.6 g/mol
InChI Key: ALPHMTFVUKDBGJ-UHFFFAOYSA-N
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Description

“N-(3-Chloro-4-fluorophenyl)acetamide” is a chemical compound with the empirical formula C8H6Cl2FNO . It is a solid substance .


Synthesis Analysis

The synthesis of “N-(3-Chloro-4-fluorophenyl)acetamide” involves a reaction with concentrated sulfuric acid and nitric acid. The compound is added to a cold mixture of these acids, stirred at 0°C for 10 minutes, and then at room temperature for 30 minutes. The reaction mixture is then poured into ice-cold water. The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from acetonitrile.


Molecular Structure Analysis

The molecular weight of “N-(3-Chloro-4-fluorophenyl)acetamide” is 222.04 . The InChI key for this compound is DJPAQYXQRCWKEH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(3-Chloro-4-fluorophenyl)acetamide” is a solid substance . Its molecular weight is 222.04 , and its InChI key is DJPAQYXQRCWKEH-UHFFFAOYSA-N .

Scientific Research Applications

Potential Pesticide Applications

A study by Olszewska et al. (2008) characterized four derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide, through X-ray powder diffraction. These compounds are identified as potential pesticides, highlighting their significance in the development of new agricultural chemicals (Olszewska, Pikus, & Tarasiuk, 2008).

Anticancer and Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity. This indicates the compound's potential in the development of new pharmacological agents (Sunder & Maleraju, 2013).

Chemical Synthesis and Crystal Structure

Ping (2007) focused on the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, determining its crystal structure via X-ray diffraction. While not directly related to N-(3-Chloro-4-fluorophenyl)acetamide, this study contributes to the broader understanding of similar compounds' chemical properties and structural elucidation techniques (Ping, 2007).

Modulation of Immune Response

Wang et al. (2004) explored the modulation of the immune response to tumors by a novel synthetic compound, indicating the potential immunomodulating effects of related compounds. Such studies provide a foundation for investigating N-(3-Chloro-4-fluorophenyl)acetamide's role in immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPHMTFVUKDBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343343
Record name N-(3-Chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)acetamide

CAS RN

877-90-7
Record name N-(3-Chloro-4-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Acetic anhydride (30 mL) was added at room temperature dropwise to 3-chloro-4-fluoroaniline (13.0 g, 0.1 mol) and stirred for 3 h. The reaction mixture was poured on ice (300 g) and the solid was filtered and dried to afford N-(3-chloro-4-fluorophenyl)acetamide (18.4 g, 98%) as a white solid. mp 96-97° C.; IR (KBr) 3303, 1671 cm-1 ; 1H NMR (CDCl3) δ 2.20 (s, 3H, CH3), 7.05 (t, J=8.9 Hz, 1H), 7.28 (m,1H), 7.66 (d, J=4.6 Hz, 1H), 8.05 (s, 1H, NH); Mass (m/z) 187 (M+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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